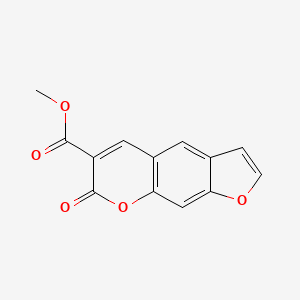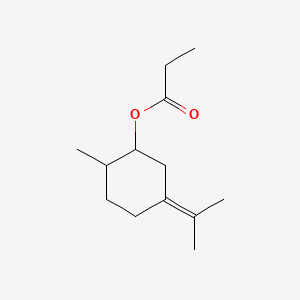
Chloroisobutylmethylaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroisobutylmethylaluminium is an organoaluminium compound with the molecular formula C5H12AlCl. It is a colorless liquid with a pungent odor and is highly flammable. This compound is primarily used in organic synthesis reactions as a catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloroisobutylmethylaluminium can be synthesized through the reaction of isobutylmethylaluminium with hydrogen chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the aluminium compound. The general reaction is as follows:
C4H9Al(CH3)+HCl→C5H12AlCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where isobutylmethylaluminium is reacted with hydrogen chloride gas. The reaction is carefully controlled to maintain the desired temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Chloroisobutylmethylaluminium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxides.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: It can reduce compounds such as ketones and aldehydes under mild conditions.
Substitution: Reagents such as alkyl halides and alcohols can be used for substitution reactions.
Major Products
Oxidation: Aluminium oxides and other oxidized products.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various organoaluminium compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chloroisobutylmethylaluminium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of chloroisobutylmethylaluminium involves its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets include functional groups such as carbonyls and hydroxyls, and the pathways involved often include the formation of intermediate complexes that enhance reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
- Chlorodiethylaluminium
- Chlorodimethylaluminium
- Chlorodiisobutylaluminium
Comparison
Chloroisobutylmethylaluminium is unique due to its specific combination of isobutyl and methyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Propiedades
Número CAS |
68155-49-7 |
|---|---|
Fórmula molecular |
C5H12AlCl |
Peso molecular |
134.58 g/mol |
Nombre IUPAC |
chloro-methyl-(2-methylpropyl)alumane |
InChI |
InChI=1S/C4H9.CH3.Al.ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;1H3;;1H/q;;+1;/p-1 |
Clave InChI |
CIKVOVDLYAFSMH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C[Al](C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



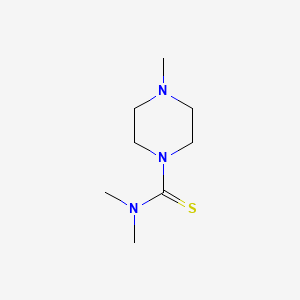
![8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate](/img/structure/B13807803.png)
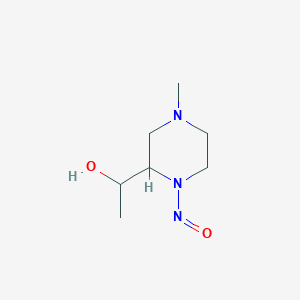

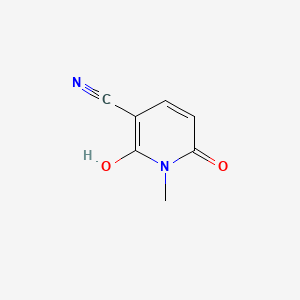
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-](/img/structure/B13807856.png)
![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)
